1-(thiophen-3-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-thiophen-3-ylbenzimidazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-11-10(3-1)12-8-13(11)9-5-6-14-7-9/h1-8H |
InChI Key |
APJOSWNBAWMWKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CSC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CSC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Substituted Benzimidazoles
Thiophene substitution at different positions on the benzimidazole core leads to distinct physicochemical and biological behaviors:
2-(Thiophen-2-yl)-1H-Benzo[d]imidazole (3p)
- Structure : Thiophene attached at the 2-position of benzimidazole.
- Physical Properties : Melting point = 344–346°C; molecular weight = 201 g/mol.
- Key Differences : Higher melting point compared to 3-yl derivatives, likely due to enhanced intermolecular interactions from sulfur’s position.
1-(Dibenzo[b,d]thiophen-4-yl)-1H-Benzo[d]imidazole
- Structure : Dibenzothiophene fused at the 4-position of benzimidazole.
- Synthesis : Yield = 78%; same procedure as imidazole analogs but with benzimidazole substitution.
2-(Thiophen-3-yl)-1H-Benzo[d]imidazole (3o)
Table 1: Comparison of Thiophene-Substituted Analogs
*Calculated based on molecular formula.
Heterocyclic Variants with Furan, Pyridine, and Naphthalene
Replacing thiophene with other heterocycles alters electronic properties and bioactivity:
2-(Furan-2-yl)-1H-Benzo[d]imidazole (3o)
- Structure : Furan substitution at the 2-position.
- Properties : Melting point = 285–287°C; molecular weight = 185 g/mol.
- Key Differences : Oxygen in furan reduces electron density compared to thiophene, affecting reactivity in electrophilic substitutions .
2-(Pyridin-2-yl)-1H-Benzo[d]imidazole (3p)
Table 2: Heterocyclic Variants
Preparation Methods
Nano-Catalyzed Synthesis Using ZnO Nanoparticles
The most efficient route involves the cyclocondensation of o-phenylenediamine (1 ) and thiophene-3-carbaldehyde in ethanol under reflux, catalyzed by zinc oxide nanoparticles (ZnO-NPs). This method, adapted from the synthesis of analogous benzimidazoles, achieves a 92% yield within 2 hours at 70°C. The ZnO-NPs activate the aldehyde via Lewis acid interactions, facilitating nucleophilic attack by the amine (Scheme 1).
Mechanistic Pathway :
- Aldehyde Activation : Thiophene-3-carbaldehyde coordinates to ZnO-NPs, polarizing the carbonyl group.
- Imine Formation : The primary amine of o-phenylenediamine attacks the activated aldehyde, forming an imine intermediate (I ).
- Cyclization : The secondary amine undergoes intramolecular attack on the imine carbon, yielding the benzimidazole ring.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnO-NPs | EtOH | 70 | 2 | 92 |
| TiO₂-NPs | EtOH | 70 | 2 | 86 |
The recyclability of ZnO-NPs (up to five cycles with <5% efficiency loss) enhances sustainability.
Imidate Salt-Mediated Annulation
Condensation with Thiophene-3-Acetimidate
A modified approach employs methyl 3-amino-4-(alkylamino)benzoate and (thiophen-3-yl)acetimidate salts under acidic conditions. For example, methyl 3-amino-4-(pentan-3-ylamino)benzoate reacts with (thiophen-3-yl)acetimidate (6 ) in toluene at 80°C, yielding 1-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate derivatives in 81% yield.
Key Steps :
- Imidate Formation : Thiophene-3-carboxylic acid is converted to its imidate ester using PCl₃ and methanol.
- Nucleophilic Substitution : The imidate reacts with the diamine, followed by cyclodehydration.
Advantages :
- High regioselectivity due to steric guidance from the imidate group.
- Compatibility with ester functionalities, enabling further derivatization.
Acid-Catalyzed Ring Closure
HCl-Mediated Cyclization in Dimethylacetamide (DMAC)
A robust method involves heating a mixture of 2-nitroaniline derivatives and thiophene-3-carbaldehyde in DMAC with hydrochloric acid. The nitro group is reduced in situ by sodium metabisulfite, forming the diamine intermediate, which subsequently cyclizes to the benzimidazole. This one-pot protocol achieves 78% yield and tolerates electron-withdrawing substituents.
Reaction Conditions :
Side Reactions :
- Over-oxidation of thiophene to sulfoxide (mitigated by inert atmosphere).
- N-Alkylation competing with cyclization (controlled via stoichiometry).
Solid-State Synthesis and Characterization
Single-Crystal X-ray Diffraction Analysis
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, a structurally related compound, was characterized via X-ray diffraction, confirming the planar benzimidazole core and thiophene orientation. The C–H···π interactions between thiophene and benzyl groups stabilize the crystal lattice, providing insights into non-covalent interactions relevant to drug design.
Spectroscopic Confirmation :
- ¹H NMR : Singlets at δ 9.02 (NH) and 7.43 ppm (thiophene-H).
- ¹³C NMR : Signals at δ 149.5 (C=N) and 115.2 (C≡N).
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| ZnO-NPs Cyclocondensation | ZnO-NPs | 92 | 2 | High |
| Imidate Annulation | PCl₃ | 81 | 6 | Moderate |
| Acid-Catalyzed | HCl | 78 | 6 | High |
The nano-catalyzed method outperforms others in yield and time efficiency, though imidate annulation offers superior functional group tolerance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(thiophen-3-yl)-1H-benzo[d]imidazole to achieve high yield and purity?
- Methodological Answer : High yields (e.g., 85–96%) are achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H), which minimizes side reactions and simplifies purification . Alternative protocols involve cyclocondensation of o-phenylenediamine derivatives with thiophene-3-carboxaldehyde under acidic conditions, monitored by TLC and characterized via NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer : ¹H/¹³C NMR (e.g., δ 11.78 ppm for NH protons in DMSO-d₆) and IR (C=N stretching at ~1600 cm⁻¹) are critical for confirming the benzimidazole core and thiophene substituent . Melting point analysis (e.g., 219–221°C) and elemental analysis (C, H, N content) further validate purity .
Q. What substituents on the benzimidazole core enhance bioactivity in related compounds?
- Methodological Answer : Thiazole-triazole hybrids (e.g., compound 9c ) and aryl-thioether derivatives (e.g., 2-(1H-indol-3-ylthio)-5-methoxy variants) improve antimicrobial and anti-inflammatory activities by modulating electronic and steric properties . Substituent positioning (e.g., para-methoxy groups) enhances binding to biological targets .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals binding modes to enzymes like α-glucosidase, where the thiophene moiety engages in π-π stacking, and the benzimidazole nitrogen forms hydrogen bonds with active-site residues. Validation via RMSD analysis (<2.0 Å) ensures reliability .
Q. What strategies resolve tautomerism in structurally related benzimidazole derivatives?
- Methodological Answer : Variable-temperature ¹H NMR in DMSO-d₆ distinguishes tautomers (e.g., 3a vs. 3a’ in ) by tracking NH proton exchange rates. DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability, corroborated by X-ray crystallography .
Q. How can selectivity be improved in Friedel-Crafts acylation for synthesizing fused imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on the aryl ring direct electrophilic substitution to specific positions. Solvent-free conditions with Eaton’s reagent reduce side reactions, achieving >90% selectivity for the desired regioisomer .
Q. What structure-activity relationship (SAR) trends govern antimicrobial activity in thiophen-3-yl-substituted benzimidazoles?
- Methodological Answer : Nitroimidazole derivatives (e.g., compound 5b in ) show enhanced Gram-negative activity due to improved membrane penetration from the thiophene’s lipophilicity. Substitution at C-2 with methyl groups reduces cytotoxicity while maintaining potency .
Q. How are contradictions in elemental analysis data resolved for nitrogen-rich derivatives?
- Methodological Answer : Discrepancies between calculated and observed nitrogen content (>0.3%) may arise from hygroscopicity. Pre-drying samples under vacuum (24 h, 60°C) and using high-purity solvents (e.g., anhydrous DMF) mitigate errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
